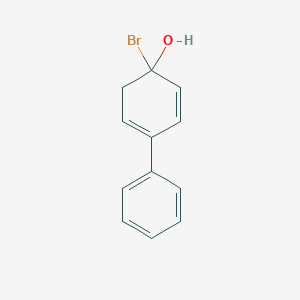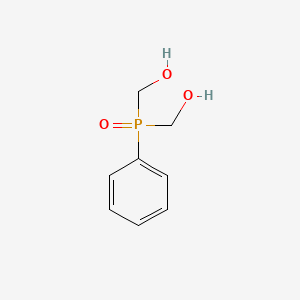
(Phenylphosphoryl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbis(hydroxymethyl)phosphine oxide is a chemical compound that belongs to the class of phosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two hydroxymethyl groups. Phenylbis(hydroxymethyl)phosphine oxide is known for its applications in various fields, including photopolymerization and as a photoinitiator in the production of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenylbis(hydroxymethyl)phosphine oxide typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently oxidized to yield the final product. The reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods: Industrial production of phenylbis(hydroxymethyl)phosphine oxide often involves large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions to achieve high yields and minimize the formation of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity phenylbis(hydroxymethyl)phosphine oxide suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylbis(hydroxymethyl)phosphine oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxymethyl groups and the phosphorus-oxygen bond.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of phenylbis(hydroxymethyl)phosphine oxide can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of the hydroxymethyl groups with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while reduction reactions produce lower oxidation state phosphines .
Applications De Recherche Scientifique
Phenylbis(hydroxymethyl)phosphine oxide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phenylbis(hydroxymethyl)phosphine oxide involves the generation of reactive species upon exposure to light. When irradiated with visible or ultraviolet light, the compound undergoes homolytic cleavage, resulting in the formation of free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymer chains . The efficiency of this process is influenced by the absorption spectrum of the compound and the intensity of the light source .
Comparaison Avec Des Composés Similaires
Phenylbis(hydroxymethyl)phosphine oxide can be compared with other similar compounds, such as:
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also used as a photoinitiator and has similar applications in photopolymerization.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with comparable properties and uses.
Aminophosphine oxides: These compounds contain amino groups and are used in various catalytic and coordination chemistry applications.
The uniqueness of phenylbis(hydroxymethyl)phosphine oxide lies in its specific structure, which imparts distinct photoinitiating properties and makes it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
39118-56-4 |
|---|---|
Formule moléculaire |
C8H11O3P |
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
[hydroxymethyl(phenyl)phosphoryl]methanol |
InChI |
InChI=1S/C8H11O3P/c9-6-12(11,7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
HZRXOZDYPSHFJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


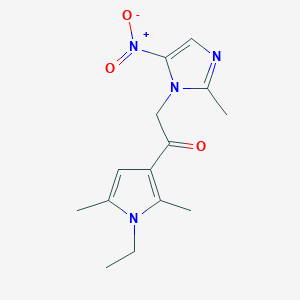
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)
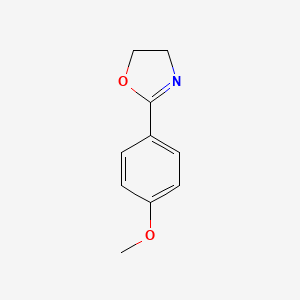
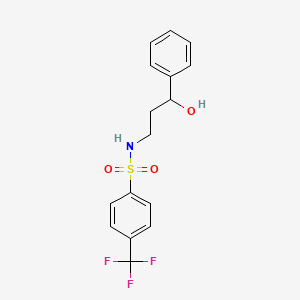
![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
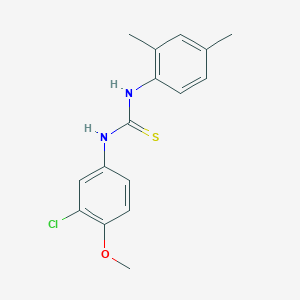

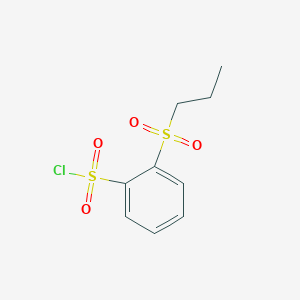
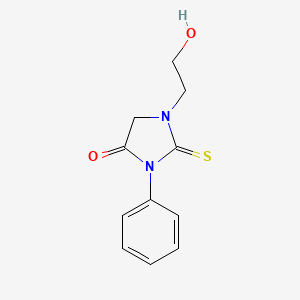
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
